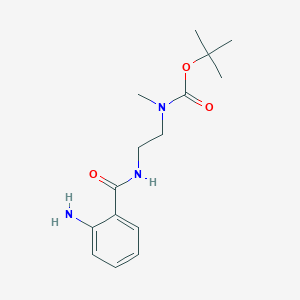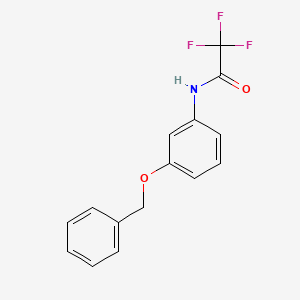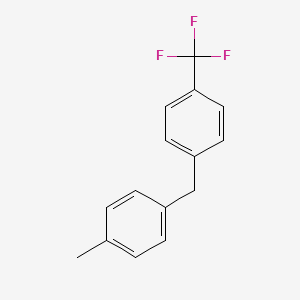
1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a p-tolylmethyl group attached to a benzene ring The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene typically involves the introduction of the trifluoromethyl group and the p-tolylmethyl group onto a benzene ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a catalyst. The reaction conditions often require the use of a base and a solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts can be optimized to reduce costs and improve efficiency.
化学反应分析
Types of Reactions
1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions and improving metabolic stability. The specific pathways involved depend on the biological context and the nature of the target .
相似化合物的比较
Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the p-tolylmethyl group.
p-Tolylmethylbenzene: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethylphenyl sulfone: Contains a trifluoromethyl group but has different functional groups attached to the benzene ring.
Uniqueness
1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene is unique due to the combination of both trifluoromethyl and p-tolylmethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C15H13F3 |
|---|---|
分子量 |
250.26 g/mol |
IUPAC 名称 |
1-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C15H13F3/c1-11-2-4-12(5-3-11)10-13-6-8-14(9-7-13)15(16,17)18/h2-9H,10H2,1H3 |
InChI 键 |
VDMLQMQIDOTWNB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


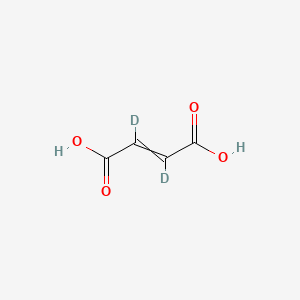


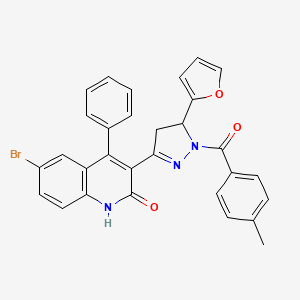
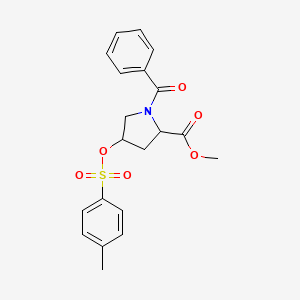
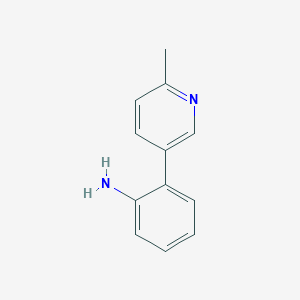
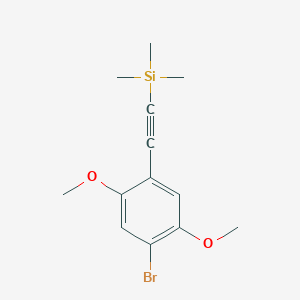
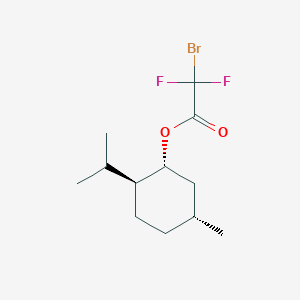
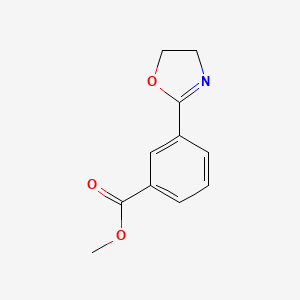
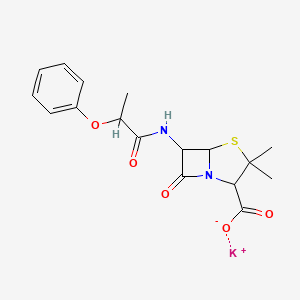
![ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B14116991.png)
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14116992.png)
